The Chemical Architecture of Urdamycin A: A Comprehensive Technical Guide
The Chemical Architecture of Urdamycin A: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urdamycin A, a potent angucycline antibiotic, has garnered significant attention within the scientific community for its notable antibacterial and anticancer properties.[1][2] This technical guide provides an in-depth exploration of the chemical structure of Urdamycin A, offering a valuable resource for researchers engaged in natural product synthesis, drug discovery, and medicinal chemistry. This document elucidates the core structural features, stereochemistry, and functional moieties of Urdamycin A, supported by a compilation of quantitative physicochemical and biological data. Furthermore, it outlines the general experimental methodologies employed in its isolation and characterization and presents a visual representation of its intricate structure.
Introduction
Urdamycin A is a bacterial metabolite originally isolated from Streptomyces fradiae.[1][2] It belongs to the angucycline class of antibiotics, which are characterized by a tetracyclic benz[a]anthracene core.[3][4] The unique structural features of Urdamycin A, including its C-glycosidically linked deoxysugars, contribute to its significant biological activities.[5] This guide aims to provide a detailed technical overview of the chemical structure of Urdamycin A to facilitate further research and development in the field.
Chemical Structure of Urdamycin A
The chemical formula of Urdamycin A is C₄₃H₅₆O₁₇, with a molecular weight of 844.90 g/mol .[1] The core of Urdamycin A is a tetracyclic angucyclinone skeleton. Attached to this core are several glycosidic linkages, which are crucial for its biological activity.
The structure is characterized by:
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An Angucycline Core: A fused four-ring system based on a benz[a]anthracene framework.
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C-Glycosidic Linkage: A D-olivose sugar moiety is attached to the angucycline core via a carbon-carbon bond, a feature that imparts significant stability to the molecule.[5]
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O-Glycosidic Linkages: The structure also incorporates L-rhodinose sugar units attached through oxygen atoms.[6][7] Specifically, Urdamycin A contains two L-rhodinose and one D-olivose sugar moieties.[6][7]
The absolute stereochemistry of Urdamycin A has been unambiguously determined through X-ray analysis, providing a precise three-dimensional understanding of its architecture.[8]
Visualization of the Chemical Structure
To provide a clear visual representation of the chemical structure of Urdamycin A, the following diagram was generated using the DOT language.
Caption: A simplified 2D representation of the chemical structure of Urdamycin A.
Physicochemical and Biological Data
Physicochemical Properties
The known physicochemical properties of Urdamycin A are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄₃H₅₆O₁₇ | [1] |
| Molecular Weight | 844.90 g/mol | [1] |
| Appearance | Dark red powder | [8] |
| IUPAC Name | (3R,4aR,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,8-trihydroxy-12b-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione | [3] |
Spectroscopic Data
The structural elucidation of Urdamycin A has been heavily reliant on various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
¹H and ¹³C NMR Data: Detailed 1D and 2D NMR studies have been crucial in assigning the proton and carbon signals of the complex Urdamycin A structure. The chemical shifts are indicative of the intricate polycyclic and glycosidic nature of the molecule. While a complete, universally referenced NMR assignment table is challenging to compile due to variations in solvents and instruments across different studies, a representative set of data is presented below.
| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| Aglycone | ||
| C-1 | 204.7 | - |
| C-3 | 76.8 | - |
| C-4a | 84.7 | - |
| C-6 | 106.0 | 6.49 (s) |
| C-7 | 190.3 | - |
| C-10 | 134.4 | 7.84 (d, J=7.8 Hz) |
| C-11 | 120.1 | 7.57 (d, J=7.8 Hz) |
| C-12 | 183.9 | - |
| C-12b | 83.5 | - |
| D-Olivose | ||
| C-1' | 95.7 | 5.28 (s) |
| L-Rhodinose | ||
| C-1'' | 95.2 | - |
| C-1''' | 102.8 | - |
Note: The presented data is a compilation from various sources and may exhibit slight variations. For precise assignments, consulting the primary literature is recommended.[9]
Biological Activity
Urdamycin A has demonstrated significant cytotoxic activity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from various studies are summarized below.
| Cell Line | IC₅₀ (µM) | Reference |
| Murine L1210 Leukemia | Not specified in µM | [1] |
| PMP501-1 | 1.9-7.9 | [10] |
| PMP457-2 | 1.9-7.9 | [10] |
| ABX023-1 | 1.4-10 | [10] |
| C09-1 | 1.4-10 | [10] |
| HCT-116 | 9.8 | [11] |
| A375 | <0.2 | [11] |
Experimental Protocols
The following sections outline the general methodologies for the isolation, characterization, and biological evaluation of Urdamycin A, as inferred from the scientific literature. It is important to note that specific parameters may vary between different research groups and experimental setups.
Isolation and Purification
Workflow for the Isolation of Urdamycin A
Caption: A generalized workflow for the isolation and purification of Urdamycin A.
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Fermentation: Streptomyces strains, such as S. fradiae or S. ardesiacus, are cultured in a suitable medium (e.g., Bennett's modified broth) under controlled conditions to promote the production of secondary metabolites, including Urdamycin A.[9][12]
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Extraction: The culture broth is typically extracted with an organic solvent like ethyl acetate to partition the desired compounds from the aqueous medium.[9]
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
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Chromatography: The crude extract is subjected to various chromatographic techniques for separation. This often involves initial separation on a silica gel column followed by high-performance liquid chromatography (HPLC) for finer resolution.[4]
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Purification: Fractions containing Urdamycin A are collected and further purified, often by repeated HPLC, to obtain the compound in high purity.
Structural Characterization
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is employed to determine the accurate mass and molecular formula of the isolated compound.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ¹H, ¹³C, COSY, HMQC, and HMBC, are conducted to elucidate the detailed chemical structure, including the connectivity of atoms and the nature of the sugar moieties.[8][9]
-
X-ray Crystallography: For obtaining the absolute stereochemistry, single crystals of Urdamycin A are grown and subjected to X-ray diffraction analysis.[8]
Biological Activity Assays
General Protocol for Cytotoxicity Testing (MTT Assay)
References
- 1. researchgate.net [researchgate.net]
- 2. indiabioscience.org [indiabioscience.org]
- 3. Urdamycins, new angucycline antibiotics from Streptomyces fradiae. IV. Biosynthetic studies of urdamycins A-D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angucycline Glycosides from Mangrove-Derived Streptomyces diastaticus subsp. SCSIO GJ056 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urdamycins, new angucycline antibiotics from Streptomyces fradiae. VI. Structure elucidation and biosynthetic investigations on urdamycin H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.uky.edu [scholars.uky.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.asm.org [journals.asm.org]
- 9. New Angucycline Glycosides from a Marine-Derived Bacterium Streptomyces ardesiacus [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Structural characterization, derivatization, and bioactivities of secondary metabolites produced by termite-associated Streptomyces lannensis BYF-106 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Angucycline Glycosides from a Marine-Derived Bacterium Streptomyces ardesiacus - PMC [pmc.ncbi.nlm.nih.gov]
